

Technical Guide: Verification of Butyronitrile's Molecular Weight and Formula

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Compound of Interest

Compound Name: *Butyronitrile*

Cat. No.: *B089842*

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This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the verification of the molecular weight and chemical formula of **butyronitrile**. It includes key data, detailed experimental protocols, and a logical workflow for identity confirmation.

Butyronitrile: Core Data

Butyronitrile, also known as butanenitrile or propyl cyanide, is a colorless liquid with the chemical formula C4H7N. It is miscible with most polar organic solvents. The fundamental quantitative data for **butyronitrile** is summarized below.

Property	Value
Molecular Formula	C4H7N
Molecular Weight	69.11 g/mol
Exact Mass	69.057849 g/mol
Elemental Composition	Carbon (C): 69.52%
Hydrogen (H): 10.21%	
Nitrogen (N): 20.27%	

Experimental Protocols for Verification

Accurate determination and verification of the molecular weight and formula of **butyronitrile** are critical for its application in research and development. The following are detailed methodologies for key experiments.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique to determine the molecular weight and purity of a volatile compound like **butyronitrile**.

Methodology:

- Sample Preparation: Prepare a dilute solution of **butyronitrile** in a volatile organic solvent such as methanol or dichloromethane. A typical concentration is 1 µg/mL.
- Gas Chromatography (GC) Conditions:
 - Injector: Split/splitless injector, with a split ratio of 50:1.
 - Injector Temperature: 250 °C.
 - Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).
 - Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 150 °C at a rate of 10 °C/min.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Scan Range: m/z 35-100.
 - Ion Source Temperature: 230 °C.
 - Transfer Line Temperature: 280 °C.

- Data Analysis: The mass spectrum of **butyronitrile** will show a molecular ion peak (M^+) at m/z 69, confirming its molecular weight. High-resolution mass spectrometry can provide the exact mass, allowing for the determination of the molecular formula. Common fragment ions for **butyronitrile** include those resulting from the loss of a methyl group (m/z 54) or an ethyl group (m/z 41).

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, and nitrogen) in the compound, which can be used to verify the empirical and molecular formula.

Methodology:

- Sample Preparation: A precisely weighed sample of highly purified **butyronitrile** (typically 1-3 mg) is placed in a tin or silver capsule.
- Combustion: The sample is combusted in a high-temperature furnace (around 900-1000 °C) in the presence of excess oxygen. This process converts carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas.
- Gas Separation and Detection: The resulting gases are passed through a gas chromatography column to separate them. The amounts of CO_2 , H_2O , and N_2 are then quantified using a thermal conductivity detector (TCD).
- Calculation: The percentages of C, H, and N in the original sample are calculated from the amounts of CO_2 , H_2O , and N_2 detected. The results should align with the theoretical percentages for the formula C_4H_7N .

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and ^{13}C NMR spectroscopy can be used to confirm the structure of **butyronitrile**, which in turn verifies its molecular formula.

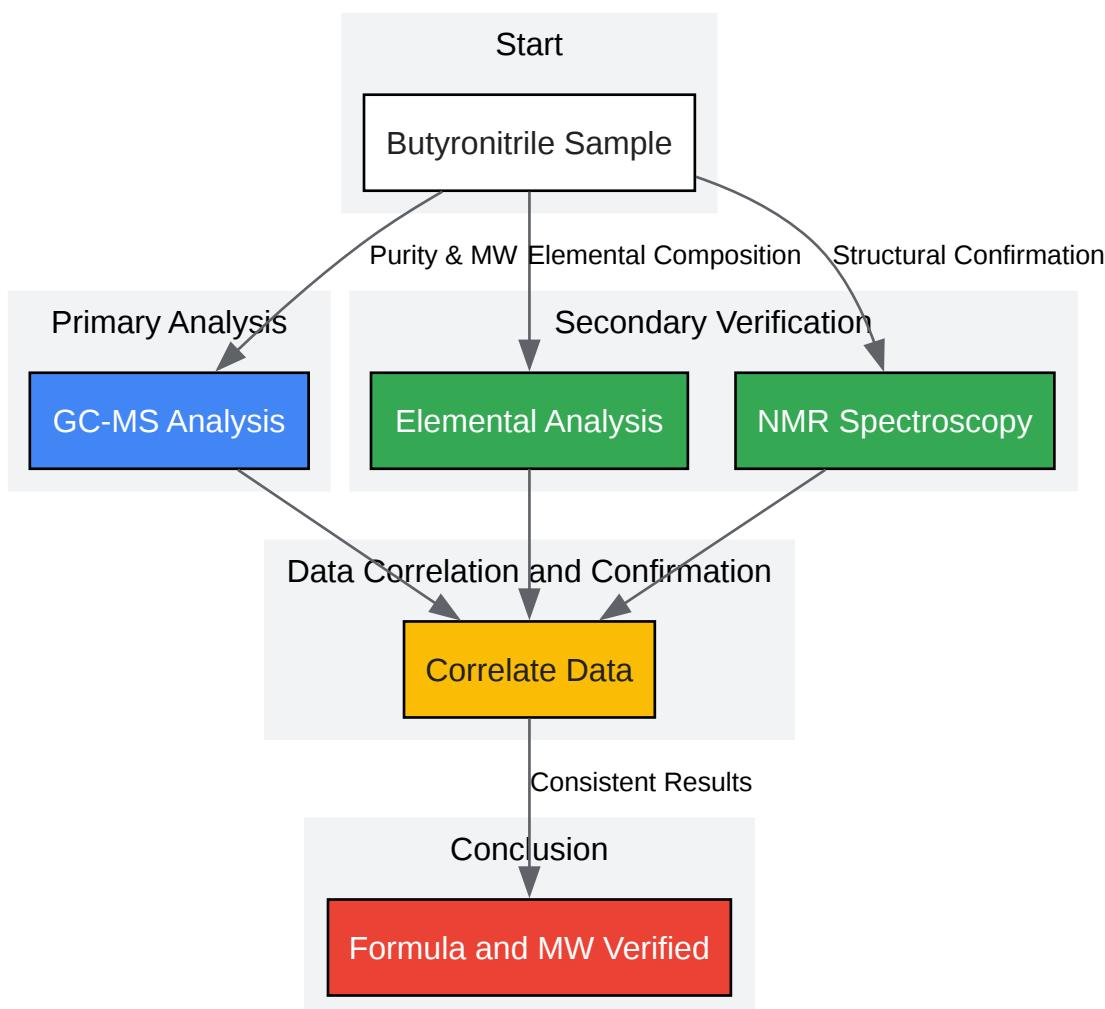
Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **butyronitrile** in about 0.6 mL of a deuterated solvent (e.g., $CDCl_3$) in an NMR tube.

- ^1H NMR Spectroscopy:
 - Acquire the proton NMR spectrum. The expected signals for **butyronitrile** are:
 - A triplet corresponding to the three protons of the methyl (CH_3) group.
 - A sextet corresponding to the two protons of the methylene (CH_2) group adjacent to the methyl group.
 - A triplet corresponding to the two protons of the methylene (CH_2) group adjacent to the nitrile group.
- ^{13}C NMR Spectroscopy:
 - Acquire the carbon-13 NMR spectrum. The expected signals for **butyronitrile** are:
 - A signal for the carbon of the nitrile (CN) group.
 - Signals for the three distinct carbon atoms of the propyl chain.
- Data Analysis: The number of signals, their chemical shifts, and their splitting patterns in both ^1H and ^{13}C NMR spectra should be consistent with the structure of **butyronitrile** ($\text{CH}_3\text{CH}_2\text{CH}_2\text{CN}$).

Verification Workflow

The following diagram illustrates a logical workflow for the comprehensive verification of **butyronitrile**'s molecular weight and formula.



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Caption: Verification workflow for **butyronitrile**.

- To cite this document: BenchChem. [Technical Guide: Verification of Butyronitrile's Molecular Weight and Formula]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b089842#butyronitrile-molecular-weight-and-formula-verification>

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